molecular formula C14H18N2O6 B14524601 N-(4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoyl)glycine CAS No. 62735-64-2

N-(4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoyl)glycine

Cat. No.: B14524601
CAS No.: 62735-64-2
M. Wt: 310.30 g/mol
InChI Key: PVBYYNBAKWVSMZ-UHFFFAOYSA-N
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Description

N-(4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoyl)glycine is a chemical compound that belongs to the class of organic compounds known as alpha amino acid amides. These are amide derivatives of alpha amino acids. The compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a hydroxybutanoyl group attached to a glycine molecule.

Properties

CAS No.

62735-64-2

Molecular Formula

C14H18N2O6

Molecular Weight

310.30 g/mol

IUPAC Name

2-[[2-hydroxy-4-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid

InChI

InChI=1S/C14H18N2O6/c17-11(13(20)16-8-12(18)19)6-7-15-14(21)22-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2,(H,15,21)(H,16,20)(H,18,19)

InChI Key

PVBYYNBAKWVSMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(C(=O)NCC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoyl)glycine typically involves the following steps:

    Protection of the Amino Group: The amino group of glycine is protected using a benzyloxycarbonyl (Cbz) group.

    Formation of the Hydroxybutanoyl Intermediate: The hydroxybutanoyl group is introduced through a series of reactions involving the appropriate starting materials and reagents.

    Coupling Reaction: The protected glycine and the hydroxybutanoyl intermediate are coupled under specific reaction conditions to form the desired compound.

    Deprotection: The benzyloxycarbonyl group is removed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Batch or Continuous Flow Synthesis: Depending on the scale of production, batch or continuous flow synthesis methods may be employed.

    Purification: Techniques such as crystallization, chromatography, and recrystallization are used to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoyl)glycine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reducing Agents: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.

    Nucleophiles: Various nucleophiles, including amines and alcohols, can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoyl)glycine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoyl)glycine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoyl)alanine: Similar structure with alanine instead of glycine.

    N-(4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoyl)valine: Similar structure with valine instead of glycine.

Uniqueness

N-(4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoyl)glycine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and development.

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